Cobicistat-d8 is classified under the category of pharmaceutical compounds, specifically as an internal standard for quantifying cobicistat using gas chromatography or liquid chromatography coupled with mass spectrometry. Its chemical structure includes deuterium isotopes, which are used to improve analytical precision in pharmacokinetic studies . The chemical formula for cobicistat-d8 is with a molecular weight of approximately 723.0 g/mol .
The presence of deuterium affects isotopic labeling in mass spectrometry, allowing for more accurate quantification in biological samples .
Cobicistat functions primarily as a pharmacokinetic enhancer rather than an antiviral agent. Its mechanism involves selective inhibition of the cytochrome P450 enzyme CYP3A:
This mechanism is crucial in optimizing treatment regimens for HIV patients by ensuring adequate drug levels without necessitating higher doses.
Cobicistat-d8 exhibits several important physical and chemical properties:
These properties are essential for handling, formulation development, and analytical procedures involving cobicistat-d8 .
Cobicistat-d8 serves significant roles in both research and clinical applications:
Cobicistat-d8 (GS-9350-d8) incorporates eight deuterium atoms at specific molecular positions to create a metabolically stabilized analog of the cytochrome P450 3A inhibitor cobicistat. The deuteration strategy centers on the morpholine ring, where all eight hydrogen atoms are replaced with deuterium ( [3] [8]). This selective labeling employs morpholine-d8 as a synthetic building block, introduced during the final stages of synthesis via reductive amination. The process requires stringent control of reaction conditions—including temperature, pH, and solvent selection—to prevent hydrogen-deuterium exchange back to protiated forms [5].
The molecular formula of Cobicistat-d8 is C~40~H~45~D~8~N~7~O~5~S~2~, with a molecular weight of 784.07 g/mol (CAS: 2699607-48-0) [1] [8]. Its synthesis leverages the deuterium kinetic isotope effect (DKIE), where the increased bond strength of carbon-deuterium bonds (C–D vs. C–H: Δbond energy ≈ 1.2–1.5 kcal/mol) slows enzymatic cleavage by cytochrome P450 enzymes [2]. Primary deuterium isotope effects (k~H~/k~D~) typically range between 2–7 for oxidative metabolism, directly enhancing metabolic stability without altering pharmacodynamics [2] [10].
Table 1: Key Isotopic Characteristics of Cobicistat-d8
Parameter | Specification |
---|---|
Deuterium Positions | Morpholine ring (8 sites) |
Isotopic Purity | >99% deuterated |
Molecular Weight | 784.07 g/mol |
Synthetic Method | Reductive amination with morpholine-d8 |
Critical Reaction Controls | Anhydrous conditions, inert atmosphere |
Deuteration targets the morpholine ring due to its role as a metabolic hotspot. Non-deuterated cobicistat undergoes rapid CYP3A4-mediated oxidation at this moiety, generating inactive metabolites. Deuterium incorporation at these positions attenuates this pathway, extending plasma half-life and reducing interpatient pharmacokinetic variability [2] [5]. The structural modifications are conservative: Deuterium’s van der Waals radius (2.004 Å) and electronegativity closely mirror hydrogen’s (1.2 Å), minimizing steric or electronic perturbations to cobicistat’s interactions with CYP3A4 [2] [10].
Cobicistat-d8 retains the parent compound’s inhibitory potency against CYP3A (IC~50~ = 30–285 nM) while exhibiting enhanced selectivity. Crucially, it shows no inhibition of HIV-1 protease (IC~50~ >30 μM) or off-target cytochrome isoforms (IC~50~ >25 μM for CYP1A2, 2C8, 2C9, and 2C19) [5]. This specificity profile aligns with non-deuterated cobicistat but with improved metabolic resilience. In vitro studies confirm deuterium’s role in suppressing the formation of oxidative metabolites, particularly those arising from morpholine ring cleavage [1] [5].
Table 2: Impact of Deuteration on Metabolic Stability Parameters
Parameter | Non-Deuterated Cobicistat | Cobicistat-d8 |
---|---|---|
Major Metabolic Site | Morpholine ring oxidation | Attenuated oxidation |
CYP3A4 IC~50~ Range | 30–285 nM | Comparable |
Off-Target Inhibition | None significant | None significant |
Metabolic Half-Life | Standard | Increased (experimental) |
Synthesizing non-deuterated cobicistat involves a 15-step sequence starting from Cbz-L-phenylalaninol. Key stages include:
For Cobicistat-d8, the protocol diverges during the preparation of the acid coupling partner. Non-deuterated morpholine (COBI-015) is replaced by morpholine-d8 in the reductive amination step that produces intermediate COBI-016. This modification necessitates specialized handling:
Table 3: Synthesis Comparison: Non-Deuterated vs. Deuterated Routes
Synthesis Aspect | Non-Deuterated Cobicistat | Cobicistat-d8 |
---|---|---|
Morpholine Source | Conventional morpholine | Morpholine-d8 (cost premium) |
Critical Steps | Reductive amination, hydrogenation | Anhydrous reductive amination |
Yield (Final Step) | 75–85% | 60–70% (due to deuterium handling) |
Purity Specifications | >98% chemical purity | >99% chemical purity; >99% isotopic purity |
Primary Applications | Pharmacokinetic enhancer | Internal standard for mass spectrometry |
Deuterated synthesis reduces overall yield by 15–20% but delivers analytical-grade material essential for mass spectrometry. Cobicistat-d8 serves primarily as an internal standard in quantitative LC-MS/MS bioanalysis, where its near-identical chromatographic behavior—but distinct mass shift (Δm/z = +8)—enables precise quantification of non-deuterated cobicistat in plasma [5] [8]. This application requires rigorously controlled isotopic purity (>99%), validated via NMR and high-resolution mass spectrometry [3].
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.: